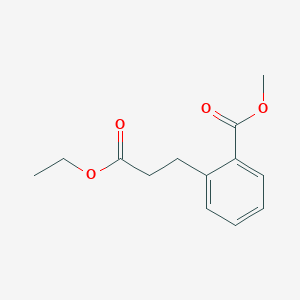![molecular formula C16H18O4 B14342931 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol CAS No. 104417-62-1](/img/structure/B14342931.png)
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group and a methoxy group attached to a benzene ring, with an ethoxy linkage connecting two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol typically involves multiple steps. One common method starts with the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange. The resulting intermediate undergoes a single-step reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting biological pathways. In medicinal applications, it may act by modulating oxidative stress or interacting with specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol:
4-Methoxyphenethyl alcohol: This compound has a similar methoxy group but features an ethyl alcohol side chain instead of the ethoxy linkage.
4-(Ethoxymethyl)-2-methoxyphenol: This compound has an ethoxymethyl group and a methoxy group, making it structurally similar.
Uniqueness
4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol is unique due to its specific structural features, including the ethoxy linkage connecting two aromatic rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
104417-62-1 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
4-[2-[(4-methoxyphenyl)methoxy]ethoxy]phenol |
InChI |
InChI=1S/C16H18O4/c1-18-15-6-2-13(3-7-15)12-19-10-11-20-16-8-4-14(17)5-9-16/h2-9,17H,10-12H2,1H3 |
InChI-Schlüssel |
LJLDNPUSNDSGCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COCCOC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



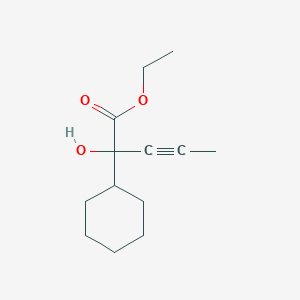
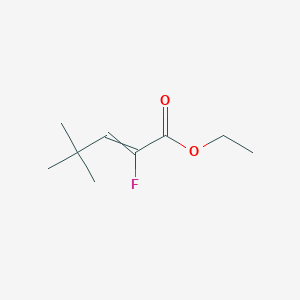

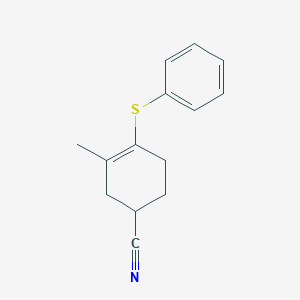
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
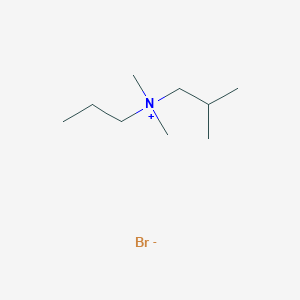
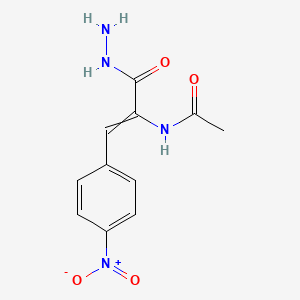
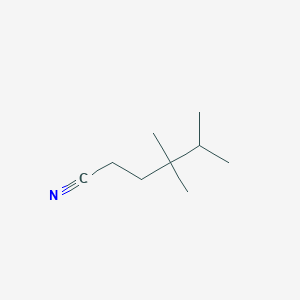
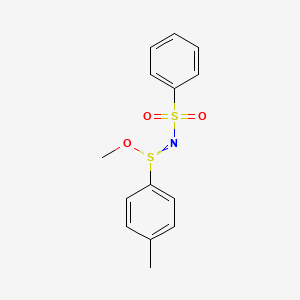
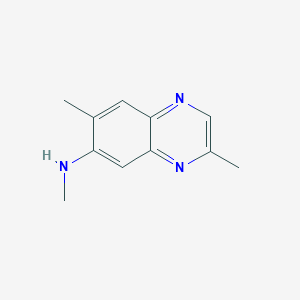
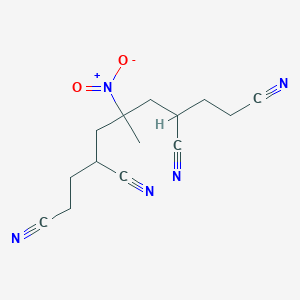
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
